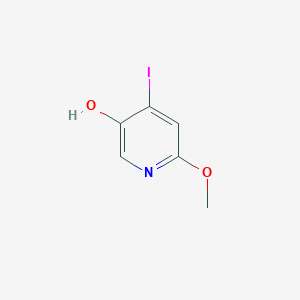

4-Iodo-6-methoxypyridin-3-ol

Beschreibung

4-Iodo-6-methoxypyridin-3-ol is a halogenated pyridine derivative characterized by an iodine atom at the 4-position, a methoxy group at the 6-position, and a hydroxyl group at the 3-position of the pyridine ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials science research. The iodine atom enhances reactivity in cross-coupling reactions, while the hydroxyl and methoxy groups influence solubility and hydrogen-bonding interactions .

Eigenschaften

IUPAC Name |

4-iodo-6-methoxypyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2/c1-10-6-2-4(7)5(9)3-8-6/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEKKHSBTAFFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6-methoxypyridin-3-ol can be achieved through several synthetic routes. One common method involves the iodination of 6-methoxypyridin-3-ol. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 6-methoxypyridin-3-ol is reacted with an iodine source in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 4-Iodo-6-methoxypyridin-3-ol may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Iodo-6-methoxypyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present on the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Products: Compounds with different functional groups replacing the iodine atom.

Oxidation Products: Ketones or aldehydes derived from the oxidation of the hydroxyl group.

Reduction Products: Deiodinated compounds or reduced derivatives of the original molecule.

Wissenschaftliche Forschungsanwendungen

4-Iodo-6-methoxypyridin-3-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in various cross-coupling reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-Iodo-6-methoxypyridin-3-ol involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group on the pyridine ring contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Functional Group Analysis

The reactivity and applications of pyridine derivatives heavily depend on substituent positions and functional groups. Below is a comparative analysis of 4-Iodo-6-methoxypyridin-3-ol with structurally related compounds from literature:

Research Findings and Implications

- Solubility and Stability : The hydroxymethyl group in 2-Chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol improves aqueous solubility compared to 4-Iodo-6-methoxypyridin-3-ol, but the latter’s methoxy group enhances stability under basic conditions .

- Steric Effects: Dual halogenation in compounds like 2-Bromo-6-iodo-3-methoxypyridin-4-ol introduces steric hindrance, limiting accessibility for further modifications compared to mono-halogenated analogs .

Biologische Aktivität

4-Iodo-6-methoxypyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article compiles findings from various studies to present a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure features a methoxy group and an iodine substituent on the pyridine ring, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of 4-Iodo-6-methoxypyridin-3-ol against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

These results indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria, suggesting its potential use in treating bacterial infections.

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of 4-Iodo-6-methoxypyridin-3-ol on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were calculated to evaluate its potency.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Moderate |

| H-460 | 10 | Strong |

| HEK293T | >100 | Non-toxic |

The compound showed strong activity against lung cancer cells (H-460) while exhibiting minimal toxicity to non-tumorigenic cells (HEK293T), indicating its potential as an anticancer agent.

The mechanism by which 4-Iodo-6-methoxypyridin-3-ol exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation. Further research is necessary to clarify these mechanisms.

Case Studies

Case Study on Anticancer Effects : A study involving xenograft models demonstrated that administration of 4-Iodo-6-methoxypyridin-3-ol led to a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

Toxicological Assessment : In vivo studies using zebrafish models showed that exposure to varying concentrations of the compound resulted in dose-dependent mortality rates. This highlights the need for careful dosage considerations in therapeutic applications.

Pharmacological Potential

The pharmacological potential of 4-Iodo-6-methoxypyridin-3-ol extends beyond antimicrobial and anticancer activities. Preliminary findings suggest it may also modulate muscarinic acetylcholine receptors, which could have implications for treating neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.